molecular formula C3H3BrN2O2 B064594 5-Bromoimidazolidine-2,4-dione CAS No. 173904-10-4

5-Bromoimidazolidine-2,4-dione

Cat. No. B064594
M. Wt: 178.97 g/mol
InChI Key: SAFCTMWBPBVFII-UHFFFAOYSA-N
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Description

5-Bromoimidazolidine-2,4-dione is a chemical substance with the molecular formula C3H3BrN2O2 and a molecular weight of 178.97 . It is a derivative of imidazolidine-2,4-dione .

Future Directions

While specific future directions for 5-Bromoimidazolidine-2,4-dione are not mentioned in the search results, research into similar compounds such as thiazolidin-2,4-dione derivatives is ongoing, with a focus on their antimicrobial, antioxidant, and anticancer potential .

properties

IUPAC Name

5-bromoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFCTMWBPBVFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577302
Record name 5-Bromoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoimidazolidine-2,4-dione

CAS RN

173904-10-4
Record name 5-Bromoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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